molecular formula C14H16ClN3O2S B11175168 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

Cat. No.: B11175168
M. Wt: 325.8 g/mol
InChI Key: HJCAJEZWKGMTOV-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a synthetic organic compound characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with a suitable electrophile.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the thiadiazole intermediate with a butanamide derivative under specific reaction conditions, such as the use of coupling agents and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furamide
  • N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-oxolanecarboxamide

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H16ClN3O2S

Molecular Weight

325.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C14H16ClN3O2S/c1-9(2)7-12(19)16-14-18-17-13(21-14)8-20-11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,16,18,19)

InChI Key

HJCAJEZWKGMTOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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